Avilamycin C

Orthosomycin antibiotic Structure-activity relationship Redox differentiation

Accurate quantification of Avilamycin C-the direct biosynthetic precursor to Avilamycin A-is critical for batch release testing, impurity control, and strain engineering programs. This reference standard (CAS 69787-80-0) enables HPLC-MS/MS method validation, residue monitoring in animal-derived food, and AviZ1 enzyme assay calibration. - >95% purity by HPLC for reliable chromatographic resolution from Avilamycin A. - Essential for compliance with veterinary premix specs (Avilamycin A ≥60%; minor factors <6%). - Supports cryo-EM structural studies & competitive binding assays targeting the orthosomycin pocket (PDB 5KCR).

Molecular Formula C61H90Cl2O32
Molecular Weight 1406.2 g/mol
CAS No. 69787-80-0
Cat. No. B1603780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAvilamycin C
CAS69787-80-0
Molecular FormulaC61H90Cl2O32
Molecular Weight1406.2 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(CC4(O3)C)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(C(O9)C)(C(C)O)O)OCO1)OC(=O)C(C)C)COC)O)C)C)O)OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C
InChIInChI=1S/C61H90Cl2O32/c1-21(2)53(70)87-49-45-32(92-61(93-45)52-51(78-20-79-52)60(72,27(8)64)28(9)91-61)19-77-56(49)89-57-48(76-14)39(68)44(31(83-57)18-73-11)88-55-40(69)47(43(74-12)24(5)82-55)85-34-17-58(10)50(26(7)81-34)94-59(95-58)16-30(66)42(25(6)90-59)84-33-15-29(65)41(23(4)80-33)86-54(71)35-22(3)36(62)38(67)37(63)46(35)75-13/h21,23-34,39-45,47-52,55-57,64-69,72H,15-20H2,1-14H3/t23-,24-,25-,26-,27?,28-,29-,30-,31-,32+,33+,34+,39+,40-,41-,42-,43+,44-,45-,47-,48+,49-,50-,51-,52-,55+,56+,57+,58-,59?,60+,61-/m1/s1
InChIKeyAEIFATUAVHHRBC-GYPCSUJESA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Avilamycin C Overview


Avilamycin C (CAS 69787-80-0) is a chlorine-containing heptasaccharide antibiotic belonging to the orthosomycin class, produced by fermentation of Streptomyces viridochromogenes Tü57 [1]. It is one of the two principal components of the avilamycin complex, alongside Avilamycin A, from which it differs solely by the redox state of the two-carbon branched-chain at the C56 position of the terminal octose (eurekanate) moiety: Avilamycin C bears a methyl carbinol group [CH(OH)CH3] whereas Avilamycin A bears a methyl ketone [COCH3] [1][2]. Avilamycin C is the direct biosynthetic precursor of Avilamycin A and is recognized as the less bioactive component of the fermentation mixture, with Avilamycin A serving as the primary active pharmaceutical ingredient in commercial veterinary premix formulations such as Surmax™ [1]. The compound is primarily employed as an analytical reference standard for quality control, impurity profiling, and residue analysis in feed and animal tissues [3].

Avilamycin C Substitution Limitations


Although Avilamycin C and Avilamycin A share an identical heptasaccharide core and dichloroisoeverninic acid moiety, their single redox difference at C56 produces profound functional divergence that precludes interchangeable use [1]. Avilamycin A is explicitly identified as the most bioactive component of the avilamycin complex, whereas Avilamycin C, despite being produced in substantial quantities during fermentation, exhibits considerably reduced bioactivities [1]. In commercial veterinary premix specifications, Avilamycin A must constitute at least 60% of the dried fermentation product, with Avilamycin B limited to less than 18%, underscoring that the minor components including Avilamycin C are treated as impurities requiring strict proportion control [2]. Furthermore, the two compounds are enzymatically interconverted by the aldo-keto reductase AviZ1, with distinct kinetic parameters that make Avilamycin C the obligate biosynthetic precursor to Avilamycin A—a directional relationship that cannot be reversed under physiological NAD+/NADH ratios in the producer organism [1]. For analytical method development (HPLC–MS/MS residue determination), Avilamycin C serves as a chemically distinct marker that must be chromatographically resolved from Avilamycin A to ensure accurate quantification [3].

Avilamycin C Differentiation Evidence


C56 Structural Differentiation

Avilamycin C and Avilamycin A share a dichloroisoeverninic acid–heptasaccharide scaffold but differ exclusively at the C56 position of the terminal eurekanate (octose) residue: Avilamycin C bears a secondary alcohol (methyl carbinol, CH(OH)CH3), whereas Avilamycin A bears a methyl ketone (COCH3), proven by IR, ¹H-NMR, and ¹³C-NMR spectroscopy and chemical derivatization to a common product [1][2]. This single redox change is the only chemical distinction between the two most abundant fermentation products of S. viridochromogenes Tü57, as confirmed by HPLC/ESI-MS analysis [3].

Orthosomycin antibiotic Structure-activity relationship Redox differentiation

Antimicrobial Potency Differential

Avilamycin A is explicitly designated as the most bioactive component in veterinary drugs and animal feed additives, whereas Avilamycin C, despite being produced in substantial quantities during fermentation, shows considerably reduced bioactivities [1]. This differential is of such regulatory and commercial significance that strict control measures are required to limit the proportion of Avilamycin C in avilamycin-containing products [1]. The commercial specification for Avilamycin Premix mandates that Avilamycin A constitutes at least 60% of the dried fermentation product (with Avilamycin B < 18%; combined A + B ≥ 70%), effectively capping the allowable Avilamycin C content as a residual impurity [2]. In contrast, Avilamycin A demonstrates MIC ranges of ≤0.06–0.5 mg/L against veterinary isolates of Clostridium perfringens and 12.5–100 μg/mL against Brachyspira hyodysenteriae .

Antimicrobial activity Biosynthetic precursor Feed additive quality control

Cryo-EM Ribosome Binding Site

The cryo-EM structure of Avilamycin C in complex with the Escherichia coli 70S ribosome, mRNA, and P-site tRNA was solved at 3.6 Å resolution (PDB ID: 5KCR) [1][2]. Avilamycin C binds to a single site on the large (50S) ribosomal subunit that is structurally distinct from the binding sites of all other therapeutically used ribosome-targeting antibiotics, including macrolides, lincosamides, streptogramins, oxazolidinones, and phenicols [1]. The antibiotic adopts an extended conformation spanning the minor grooves of helices 89 and 91 of the 23S rRNA, making direct interactions with arginine residues of ribosomal protein L16 [1][2]. This binding site overlaps with the elbow region of A-site-bound tRNA; single-molecule FRET experiments confirm that Avilamycin C interferes with late steps in the accommodation process, preventing aminoacyl-tRNA entry into the peptidyltransferase center [1]. Crucially, because this binding site is not exploited by any other antibiotic class, orthosomycins including Avilamycin C display no cross-resistance with other classes of antibiotics, although cross-resistance between avilamycin and evernimicin (the other orthosomycin) does occur via mutations in helices 89/91 and ribosomal protein L16 [1][3].

Cryo-electron microscopy Ribosome targeting Cross-resistance avoidance

AviZ1-Catalyzed Oxidation Kinetics

The aldo-keto reductase AviZ1 catalyzes the redox interconversion between Avilamycin C and Avilamycin A. Detailed steady-state kinetic analysis reveals that AviZ1 strongly favors the NAD+-dependent oxidation of Avilamycin C (Km = 90.62 ± 14.30 μM; kcat = 1,416 ± 149 min⁻¹; kcat/Km = 15.63 ± 2.96 μM⁻¹·min⁻¹) over the NADPH-dependent reduction of Avilamycin A (Km = 69.08 ± 3.16 μM; kcat = 61.48 ± 2.02 min⁻¹; kcat/Km = 0.89 ± 0.05 μM⁻¹·min⁻¹) [1]. The catalytic efficiency ratio (kcat/Km) for oxidation vs. reduction is approximately 17.6-fold in favor of the Avilamycin C → Avilamycin A direction. NAD+/NADPH competition experiments confirm that AviZ1 preferentially utilizes the abundant intracellular NAD+ to drive Avilamycin C oxidation, with NADPH-dependent reduction strongly inhibited even at low NAD+ concentrations (10 μM) [1]. Overexpression of AviZ1 in S. viridochromogenes increases the yield and proportion of Avilamycin A in the fermentation profile, demonstrating that Avilamycin C is the direct metabolic precursor that can be enzymatically depleted [1].

Biosynthetic pathway engineering Aldo-keto reductase Fermentation optimization

LogP and Polarity Comparison

The octanol-water partition coefficient (logP) of Avilamycin A was measured by HPLC at 4.24, indicating high lipophilicity [1]. Gene disruption experiments generating demethylated gavibamycin derivatives demonstrated that sequential loss of O-methyl groups systematically reduces logP and increases aqueous solubility. Gavibamycin E1 (lacking the 4-O-methyl group of D-fucose) exhibited a logP of 3.22, representing a logP reduction of 1.02 units relative to Avilamycin A and corresponding to an approximately 10-fold increase in water solubility [1]. While a specific logP value for Avilamycin C was not determined in this study, both Avilamycin A and Avilamycin C share an identical O-methylation pattern and differ only in the redox state at C56, suggesting that Avilamycin C's logP is comparable to that of Avilamycin A (i.e., high lipophilicity, poor aqueous solubility). This poor water solubility has been explicitly identified as a barrier to galenical drug development for the orthosomycin class [1].

Physicochemical properties logP Drug formulation

Swine PK-PD Profile

A comprehensive PK-PD study of avilamycin (as the fermentation complex) in swine established key pharmacokinetic parameters following oral administration at 4 mg/kg body weight: AUC0–24h in ileal content = 428.62 ± 14.23 h·μg/mL, Cmax = 146.30 ± 13.41 μg/mL, Tmax = 4 h, and elimination half-life T1/2λ = 3.27 ± 1.08 h [1]. The (AUC0–24h/MIC)ex target for bactericidal activity in intestinal content was determined as 36.15 h, and the PK-PD cutoff value (COPD) was defined as 8 μg/mL by Monte Carlo simulation [1]. The clinical breakpoint (CBP) for avilamycin against C. perfringens was set at 0.25 μg/mL, with the wild-type cutoff (COWT) also at 0.25 μg/mL based on MIC distributions from 120 clinical C. perfringens isolates [1]. Importantly, plasma concentrations of avilamycin were below the limit of detection, confirming minimal systemic absorption and suitability for enteric indications [1]. These PK-PD data were generated using the avilamycin fermentation complex (predominantly Avilamycin A, with Avilamycin C as a minor component), and are directly relevant to understanding the pharmacological context in which Avilamycin C is present as an impurity in commercial veterinary products.

Pharmacokinetics-pharmacodynamics Veterinary dosing Clostridium perfringens

Avilamycin C Application Scenarios


HPLC–MS/MS Reference Standard for Residue Analysis

Avilamycin C (purity >95% by HPLC) serves as a certified reference standard for the chromatographic separation and quantification of avilamycin marker residues in animal-derived food products [1]. The Bulkatov et al. (2025) HPLC–MS/MS method for simultaneous determination of avilamycin and nosyheptide marker residues in chicken meat demonstrates the necessity of resolving individual avilamycin components, as Avilamycin C elutes as a distinct peak from Avilamycin A under optimized chromatographic conditions [2]. Given that regulatory specifications for Avilamycin Premix require Avilamycin A ≥ 60% and Avilamycin A + B ≥ 70% of the dried fermentation product, accurate quantification of residual Avilamycin C is essential for batch release testing and compliance with pharmacopoeial monographs [3].

Biosynthetic Pathway & Strain Engineering

Avilamycin C is the direct substrate of the aldo-keto reductase AviZ1 (Km = 90.62 μM, kcat = 1,416 min⁻¹ for the NAD+-dependent oxidation), which catalyzes the final redox step in Avilamycin A biosynthesis [1]. In strain engineering programs, monitoring the Avilamycin C:A ratio by HPLC provides a direct readout of AviZ1 activity in vivo. Overexpression of AviZ1 in S. viridochromogenes has been demonstrated to fully promote oxidation of Avilamycin C to Avilamycin A, improving both the yield and proportion of the active component in the fermentation profile [1]. Avilamycin C reference material is therefore indispensable for calibrating in vitro AviZ1 enzyme assays, quantifying metabolic flux through the terminal steps of the avilamycin biosynthetic pathway, and validating engineered high-performance production strains.

Structural Probe for Ribosome Binding Site

The cryo-EM structure of Avilamycin C bound to the E. coli 70S ribosome at 3.6 Å resolution (PDB ID: 5KCR) provides atomic-level detail of the unique orthosomycin binding pocket spanning 23S rRNA helices 89 and 91 and ribosomal protein L16 [1][2]. This binding site is structurally distinct from all other clinically used ribosome-targeting antibiotics, and orthosomycins display no cross-resistance with macrolides, lincosamides, oxazolidinones, or other ribosome-targeting classes [1]. Avilamycin C can be used as a reference ligand in competitive binding assays, molecular docking studies, and fragment-based screening campaigns aimed at identifying novel chemical scaffolds that exploit the orthosomycin binding pocket for development of antibiotics against multidrug-resistant Gram-positive pathogens including MRSA and VRE.

Impurity Profiling & Quality Control

Commercial avilamycin premix specifications require Avilamycin A to constitute the majority of the fermentation product, with Avilamycin C treated as a process-related impurity requiring quantification and control [1]. Avilamycin C reference standard enables HPLC method validation for impurity profiling, system suitability testing, and batch-to-batch consistency monitoring in veterinary drug manufacturing. The PK-PD-derived clinical breakpoint of 0.25 μg/mL for avilamycin against C. perfringens in swine, combined with the (AUC0–24h/MIC)ex target of 36.15 h for bactericidal activity, underscores why controlling the proportion of the less bioactive Avilamycin C is critical to ensuring therapeutic equivalence across production batches [2].

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